2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide
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Description
2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s plausible that this compound might affect multiple biochemical pathways.
Pharmacokinetics
On the other hand, the methoxy group might be subject to metabolic transformations, which could impact the compound’s bioavailability .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound might exert diverse molecular and cellular effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s conformation and hence its interaction with its targets. Additionally, the presence of other biomolecules might lead to competitive or non-competitive inhibition, thereby influencing the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
Compounds containing similar structural elements, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is plausible that this compound could interact with various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is plausible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-16-14(3-2-6-17-16)15(20)18-13-4-7-19(10-13)9-12-5-8-22-11-12/h2-3,5-6,8,11,13H,4,7,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGPSZFZBJMSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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